butyl 4-{[3-(2-thienyl)acryloyl]amino}benzoate
Overview
Description
Butyl 4-{[3-(2-thienyl)acryloyl]amino}benzoate is a useful research compound. Its molecular formula is C18H19NO3S and its molecular weight is 329.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 329.10856464 g/mol and the complexity rating of the compound is 417. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Photoinitiated Polymerization
Research on nitroxide-mediated photopolymerization introduces a compound with a chromophore group linked to the aminoxyl function, showcasing its decomposition under UV irradiation to generate corresponding radicals. This methodology illustrates the potential of using butyl 4-{[3-(2-thienyl)acryloyl]amino}benzoate in photopolymerization processes, given its structural compatibility with chromophore-linked compounds (Guillaneuf et al., 2010).
Photoinitiators and Radical Sources
The study on acylgermanes as efficient photoinitiators reveals the photophysical properties and reactions of these compounds, including their application in polymerization and generation of Ge-centered radicals. Such research underscores the significance of acrylate derivatives in developing new photoinitiator systems (Neshchadin et al., 2013).
Synthesis of Derivatives and Monomers
The synthesis of new 4-substituted but-2-enolide derivatives through reactions with (substituted benzylidene) benzene-1,4-diamine exemplifies the chemical versatility and potential for creating multifunctional dendrimers or polymers from acrylate-based compounds. This area of research highlights the adaptability and utility of this compound in synthesizing new polymeric materials (Altaee & Al-Sabawi, 2021).
Liquid Crystal Elastomers
Investigations into liquid crystal elastomers using mesogens with polymerizable side chains provide insights into creating materials with muscle-like mechanical properties. Such studies indicate the potential of incorporating this compound into the design and synthesis of anisotropic materials with unique physical properties (Thomsen et al., 2001).
Controlled Radical Polymerization
Research on controlled radical polymerization of acrylamides demonstrates the ability to synthesize homopolymers with specific properties. This area could be relevant to the use of this compound in controlled polymerization settings to achieve polymers with desired characteristics (Mori et al., 2005).
Properties
IUPAC Name |
butyl 4-[[(E)-3-thiophen-2-ylprop-2-enoyl]amino]benzoate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19NO3S/c1-2-3-12-22-18(21)14-6-8-15(9-7-14)19-17(20)11-10-16-5-4-13-23-16/h4-11,13H,2-3,12H2,1H3,(H,19,20)/b11-10+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LIGYHAJEXQOUBI-ZHACJKMWSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC(=O)C1=CC=C(C=C1)NC(=O)C=CC2=CC=CS2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCOC(=O)C1=CC=C(C=C1)NC(=O)/C=C/C2=CC=CS2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19NO3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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